1,3-Dichloro-2-(trifluoromethyl)benzene

Physicochemical differentiation Distillation purification Thermal stability

1,3-Dichloro-2-(trifluoromethyl)benzene (2,6-dichlorobenzotrifluoride, CAS 104359-35-5) is a symmetrically substituted dichlorobenzotrifluoride isomer bearing two chlorine atoms at the 1,3-positions and a trifluoromethyl group at the 2-position of the benzene ring. This C2v-symmetric substitution pattern distinguishes it from the five other dichlorobenzotrifluoride isomers and confers a unique combination of physicochemical properties, including the highest predicted boiling point and logP among the commercially available isomers.

Molecular Formula C7H3Cl2F3
Molecular Weight 215 g/mol
CAS No. 104359-35-5
Cat. No. B025167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-(trifluoromethyl)benzene
CAS104359-35-5
Molecular FormulaC7H3Cl2F3
Molecular Weight215 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl
InChIInChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
InChIKeyMKSYCGMWKMMQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-(trifluoromethyl)benzene (CAS 104359-35-5): A Distinct Dichlorobenzotrifluoride Isomer for Regioselective Synthesis


1,3-Dichloro-2-(trifluoromethyl)benzene (2,6-dichlorobenzotrifluoride, CAS 104359-35-5) is a symmetrically substituted dichlorobenzotrifluoride isomer bearing two chlorine atoms at the 1,3-positions and a trifluoromethyl group at the 2-position of the benzene ring. This C2v-symmetric substitution pattern distinguishes it from the five other dichlorobenzotrifluoride isomers and confers a unique combination of physicochemical properties, including the highest predicted boiling point and logP among the commercially available isomers . The compound serves as a halogenated aromatic building block in medicinal and agrochemical synthesis, particularly as an intermediate for trifluoromethyl-substituted benzoic acids accessed via directed ortho-metalation strategies [1].

Why 1,3-Dichloro-2-(trifluoromethyl)benzene Cannot Be Replaced by Other Dichlorobenzotrifluoride Isomers


The six constitutional isomers of dichlorobenzotrifluoride exhibit sharply divergent physical properties, metalation regioselectivities, and commercial accessibility profiles. The 2,6-isomer possesses a boiling point approximately 85 °C higher than the 2,4-isomer and roughly 29 °C higher than the 3,4-isomer , directly affecting distillation-based purification workflows and thermal process windows. In directed ortho-metalation reactions, 2,6-dichlorobenzotrifluoride displays a rare simultaneous deprotonation at both the 3- and 4-positions due to buttressing effects, requiring equilibrating conditions to achieve regioselectivity—a behavior not observed with 2,3-, 2,4-, or 3,5-isomers [1]. These differences mean that a synthetic route validated with one isomer generally cannot be transferred to another without substantial re-optimization. Prudent procurement therefore demands isomer-level specification rather than generic 'dichlorobenzotrifluoride' ordering.

Quantitative Differentiation Evidence for 1,3-Dichloro-2-(trifluoromethyl)benzene Versus Closest Analogs


Boiling Point: ~202 °C Versus 117–180 °C for Other Commercially Available Dichlorobenzotrifluoride Isomers

The 2,6-dichlorobenzotrifluoride isomer exhibits a predicted boiling point of 202.1 ± 35.0 °C at 760 mmHg, substantially higher than the 2,4-isomer (117–118 °C), 3,4-isomer (173–174 °C), 2,5-isomer (180 °C), and 2,3-isomer (177–179 °C) . This 29–85 °C boiling point elevation arises from the symmetric 1,3-dichloro-2-CF3 substitution, which maximizes molecular dipole cancellation and reduces vapor pressure relative to asymmetric isomers. The high boiling point enables high-temperature solvent-free reactions and facilitates separation from lower-boiling reaction components during fractional distillation .

Physicochemical differentiation Distillation purification Thermal stability

Lipophilicity: Predicted LogP of 4.27 Versus 4.01 for 2,4- and 2,5-Isomers

The ACD/Labs-predicted logP for 1,3-dichloro-2-(trifluoromethyl)benzene is 4.27, compared to 4.01 for both 2,4-dichlorobenzotrifluoride and 2,5-dichlorobenzotrifluoride . The 0.26 log unit increase corresponds to a nearly two-fold higher octanol-water partition coefficient, attributable to the shielding of the CF3 group between two ortho-chlorine substituents, which reduces the local dipole and enhances overall hydrophobicity. The KOWWIN v1.67 estimate independently confirms a log Kow of 4.24 .

Lipophilicity Drug design Bioavailability prediction

Metalation Regioselectivity: Unique Simultaneous 3-/4-Position Deprotonation Requiring Equilibrating Conditions

In a systematic study of all six dichlorobenzotrifluorides, Masson, Schlosser, and co-workers demonstrated that 2,6-dichlorobenzotrifluoride undergoes non-selective initial deprotonation at both the 3- and 4-positions when treated with sec-butyllithium at –75 °C, yielding a 74% combined mixture of three benzoic acids (ratio 8:3:1) after CO2 trapping [1]. By contrast, 2,3-dichlorobenzotrifluoride was cleanly metalated at the 4-position (76% yield of a single acid), 2,4-dichlorobenzotrifluoride at the 3-position, and 3,5-dichlorobenzotrifluoride at the 4-position (78% yield) with standard reagents [1]. Regioselective metalation of the 2,6-isomer was only achieved under equilibrating conditions (LITMP/chlorotrimethylsilane at –75 °C), affording a 4:1 mixture of two trimethylsilyl derivatives (52% and 12%) [1]. This buttressing-driven 'meta-metalation' behavior is unique to the 2,6-isomer.

Directed ortho-metalation Regioselectivity Organolithium chemistry

Vapor Pressure: 0.4 mmHg at 25 °C Versus 1.1–2.36 mmHg for 2,4- and 3,4-Isomers

The predicted vapor pressure of 1,3-dichloro-2-(trifluoromethyl)benzene is 0.4 ± 0.4 mmHg at 25 °C , substantially lower than 2,4-dichlorobenzotrifluoride (1.11–1.48 mmHg at 25 °C) and 3,4-dichlorobenzotrifluoride (1.6 mmHg at 20 °C; 2.36 mmHg predicted) . The 2,5-isomer shows a predicted vapor pressure of 1.2 ± 0.3 mmHg at 25 °C . The ~3–6 fold lower volatility of the 2,6-isomer reduces evaporative losses during ambient-temperature reactions and minimizes headspace vapor handling requirements.

Volatility Storage stability Vapor handling

Patent-Protected Intermediate Designation for Agrochemical Synthesis

US Patent 4,876,404 (1989) explicitly claims 2,6-dichloro-3-trifluoromethyltoluene (closely related to the 2,6-dichlorobenzotrifluoride scaffold) as a novel isomer for producing aminotrifluoromethyltoluene derivatives—key intermediates for herbicides, tranquilizers, and antiphlogistic anodynes [1]. Chinese patent CN102320919A subsequently disclosed a dedicated preparation method for 2,6-dichloro-trifluorotoluene via fluorination of the corresponding trichloromethyl precursor with HF, achieving improved yields over earlier multi-step routes [2]. By contrast, the 3,4-isomer is primarily documented as a general solvent and dye intermediate (PubChem CID 9481), and the 2,4-isomer has been identified as an environmental contaminant in Niagara River fish [3].

Agrochemical intermediate Herbicide precursor Patent differentiation

Synthetic Accessibility: Non-Commercial Status (Pre-2005) and Demonstrated 69% Three-Step Preparation

As documented by Schlosser and co-workers (2005), 2,6-dichlorobenzotrifluoride was historically not available on the commercial chemicals market—in contrast to 2,4- and 3,4-isomers, which were purchasable at 30–300 EUR/mol [1]. The laboratory-scale synthesis was accomplished in 69% overall yield via a three-step sequence: (1) iodination of 1,3-dichlorobenzene to 1,3-dichloro-2-iodobenzene (98% yield), (2) condensation with in situ-generated (trifluoromethyl)copper to install the CF3 group, and (3) isolation [1]. While the compound is now stocked by several research chemical suppliers at 95–98% purity (e.g., Bidepharm, Fluorochem, Apollo Scientific) , its more limited supplier base versus the widely distributed 2,4- and 3,4-isomers means that procurement lead times and per-gram pricing should be verified before committing to large-scale synthetic routes.

Commercial availability Custom synthesis Supply chain planning

High-Value Application Scenarios for 1,3-Dichloro-2-(trifluoromethyl)benzene Based on Quantitative Evidence


Synthesis of Ortho-Trifluoromethyl-Substituted Benzoic Acids via Equilibrated Metalation

When the synthetic target is 3-chloro-2-(trifluoromethyl)benzoic acid or its derivatives, 1,3-dichloro-2-(trifluoromethyl)benzene is the mandatory starting material. The Schlosser study demonstrated that sec-butyllithium-mediated metalation at –75 °C followed by CO2 trapping delivers this acid as the major component of a 74% yield mixture (8:3:1 ratio) [1]. No other dichlorobenzotrifluoride isomer can yield this specific substitution pattern, as the 2-CF3 group flanked by two chlorine atoms is unique to the 2,6-isomer. For kilogram-scale operations, the 69% validated synthetic route from 1,3-dichlorobenzene provides a reliable fallback if commercial supply is constrained [1].

Agrochemical R&D Targeting Trifluoromethyl-Substituted Herbicide Intermediates

Research groups developing diphenyl ether or organophosphorus herbicides requiring a 2,6-dichloro-3-trifluoromethylphenyl pharmacophore should specify the 2,6-dichlorobenzotrifluoride scaffold. US Patent 4,876,404 explicitly claims this isomer class as the precursor to methylaminobenzotrifluoride herbicide intermediates [2], and the Chinese patent CN102320919A provides an industrially scalable fluorination method [3]. The higher logP (4.27 vs 4.01 for 2,4-isomer) may confer improved foliar uptake or soil mobility properties to derived herbicide candidates, though this requires in-situ validation for each specific derivative.

High-Temperature Solvent-Free or Distillation-Intensive Reaction Sequences

Process chemists designing reactions requiring a liquid reaction medium above 180 °C should consider 1,3-dichloro-2-(trifluoromethyl)benzene for its uniquely high boiling point (~202 °C) among the dichlorobenzotrifluoride isomers [4]. The combination of low vapor pressure (0.4 mmHg at 25 °C) and high boiling point allows this compound to serve simultaneously as a reactant and a high-boiling solvent, simplifying workup by enabling low-temperature distillative removal of lower-boiling byproducts. The 2,4-isomer (bp 117–118 °C) cannot fulfill this dual role in sequences operating above 150 °C.

Medicinal Chemistry Library Synthesis Prioritizing High LogP Building Blocks

In fragment-based or diversity-oriented synthesis campaigns where logP is a key design parameter, 1,3-dichloro-2-(trifluoromethyl)benzene offers a ~0.26 log unit advantage over the 2,4- and 2,5-isomers . This translates to predicted ~1.8× higher octanol-water partitioning for the derived biaryl or terphenyl products, which may be decisive for CNS-targeted programs requiring logD7.4 values above 3. The symmetric placement of chlorine atoms also eliminates atropisomerism concerns that could arise with less symmetric isomers when used in Suzuki-Miyaura coupling to generate sterically congested biaryl bonds [5].

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